25-Anhydroalisol F
Overview
Description
Scientific Research Applications
Anti-Inflammatory and Liver Protection
25-Anhydroalisol F, along with Alisol F, exhibits significant anti-inflammatory potential and liver protection properties. These compounds were isolated from Alisma orientale and demonstrated the ability to suppress the production of various inflammatory markers like nitric oxide, interleukin-6, tumor necrosis factor alpha, and interleukin-1β. They also inhibited the mRNA and protein levels of inducible nitric oxide and cyclooxygenase-2. These effects are mediated through the suppression of mitogen-activated protein kinases (MAPKs), signal transducers, and activators of transcription 3 (STAT3), and nuclear factor κB (NF-κB) pathways. Furthermore, in vivo experiments on mice showed improvement in liver pathological injury and a decrease in serum alanine aminotransferase and aspartate aminotransferase levels, suggesting a potential role in treating acute liver failure (Bi et al., 2017).
hCE2 Inhibitory Effects
Alisol G, another name for 25-anhydroalisol A, was transformed using the fungus Penicillium janthinellum, resulting in metabolites with significant hCE2 inhibitory activities. These metabolites show promise in their therapeutic potential due to their inhibitory effects, suggesting a potential application in treatments involving the hCE2 enzyme (Mai et al., 2015).
Antibacterial Potential
The compound dihydrocucurbitacin F-25-O-acetate, a major component in H.pengxianensis and similar in structure to this compound, has shown potential antibacterial effects, particularly against Staphylococcus aureus. This suggests a possible role in the development of new antibacterial agents (Biao-Yi et al., 2008).
Mechanism of Action
Target of Action
The primary targets of 25-Anhydroalisol F are mitogen-activated protein kinases (MAPKs) , signal transducers , and activators of transcription 3 (STAT3) , and nuclear factor κB (NF-κB) . These targets play a crucial role in the inflammation process .
Mode of Action
This compound interacts with its targets by suppressing the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β). It also inhibits the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The compound affects the MAPKs, STAT3, and NF-κB pathways involved in the inflammation process . The phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway, are suppressed in cells treated with this compound .
Pharmacokinetics
The compound’s effects have been evaluated in vitro and in lipopolysaccharide (lps)/d-galactosamine (d-gal)-induced acute liver-injured mice .
Result of Action
This compound improves liver pathological injury by inhibiting the production of TNF-α, IL-1β, and IL-6, and significantly decreasing the serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in LPS/d-gal-induced mice . The reduction of phosphorylation of ERK and JNK, as well as suppression of the NF-κB signaling pathway, were also observed in liver tissues of the treated mice model .
Action Environment
The compound has been studied in the context of in vitro experiments and in an acute liver injury mouse model induced by lps/d-gal .
Biochemical Analysis
Biochemical Properties
25-Anhydroalisol F has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It can suppress the production of nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interleukin-1β (IL-1β), as well as inhibit the mRNA and protein levels of inducible nitric oxide (iNOS) and cyclooxygenase-2 (COX-2) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to suppress the phosphorylation of ERK, JNK, p38, and STAT3, and the NF-κB signaling pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of IκB-α, thereby increasing the protein level of IκB-α in LPS-treated cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-6-[(1S)-1-hydroxy-2-methylprop-2-enyl]-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-16(2)25(33)20-13-17(3)24-18-14-19(31)26-28(6)11-10-23(32)27(4,5)22(28)9-12-29(26,7)30(18,8)15-21(24)34-20/h17,19-22,25-26,31,33H,1,9-15H2,2-8H3/t17-,19+,20+,21+,22+,25+,26+,28+,29+,30+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFVJVQQIVGMY-CDJAXXMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(=C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(=C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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